2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
Description
Significance of Aryl Ethers and Aldehydes as Scaffolds in Organic Synthesis
The molecular architecture of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde contains two highly significant functional groups: an aryl ether and an aldehyde. Both are pivotal scaffolds in the field of organic synthesis.
Aryl Ethers: The aryl ether group (Ar-O-R') is a cornerstone in the synthesis of a wide array of organic compounds. fiveable.menumberanalytics.com This functional group is integral to the structure of numerous pharmaceuticals, agrochemicals, fragrances, and dyestuffs. rsc.orgnumberanalytics.com The oxygen atom connected to an aromatic ring and an alkyl or aryl group imparts specific chemical and physical properties, including increased stability. fiveable.menumberanalytics.com Aryl ethers serve as versatile intermediates and building blocks, and their synthesis is a fundamental reaction in organic chemistry. fiveable.mersc.org While traditional methods like the Williamson ether synthesis are common, newer methodologies, including palladium-catalyzed cross-coupling reactions, have been developed to create these linkages under milder conditions. rsc.orggoogle.com
Aldehydes: Aldehydes (R-CHO) are a class of carbonyl compounds that are exceptionally important in organic chemistry due to their reactivity and versatility. numberanalytics.comwikipedia.org The polar carbonyl group (C=O) makes aldehydes susceptible to nucleophilic addition, a key reaction in forming new chemical bonds. numberanalytics.comncert.nic.in This reactivity makes them valuable intermediates in the synthesis of complex molecules and pharmaceuticals. numberanalytics.com Since their discovery in the 19th century, aldehydes have been utilized in a multitude of organic reactions, including aldol (B89426) and oxidation reactions. numberanalytics.com In drug design, the aldehyde functional group can be used to introduce other functional groups or to modify existing molecules to achieve desired biological activities. numberanalytics.com
The presence of both an aryl ether and an aldehyde group within the same molecule, as in this compound, creates a bifunctional scaffold with significant potential for further chemical transformations and for building more complex molecular structures.
Overview of Dichlorobenzyl Moieties in Contemporary Chemical Research
The dichlorobenzyl moiety, specifically the 2,4-dichloro-substituted variant, is a recurring structural motif in various areas of chemical research, particularly in medicinal and agricultural chemistry.
The parent compound, 2,4-dichlorobenzyl alcohol, is a well-known mild antiseptic used to target bacteria and viruses associated with mouth and throat infections. wikipedia.orgchemicalbook.com It is a common active ingredient in commercially available throat lozenges. wikipedia.orgworldwidejournals.com Research has shown that a combination of 2,4-dichlorobenzyl alcohol and amylmetacresol (B1666032) can deactivate certain respiratory viruses in vitro. wikipedia.orgdovepress.com
Beyond its direct antiseptic applications, the 2,4-dichlorobenzyl group is an important intermediate in organic synthesis. google.com For example, 2,4-dichlorobenzyl chloride serves as a precursor in the synthesis of other compounds. nih.gov This moiety is incorporated into the structure of several important antifungal medications, such as miconazole (B906) and econazole, highlighting its relevance in the development of pharmacologically active molecules. scielo.org.mx The synthesis of these imidazole-based drugs often involves intermediates derived from 2,4-dichlorobenzoic acid or related structures. scielo.org.mx
Structural Classification of this compound within Substituted Benzaldehydes
Structurally, this compound is classified as an ortho-substituted benzaldehyde (B42025). The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions for such compounds, though common names like benzaldehyde are also accepted for the parent molecule. wikipedia.orgncert.nic.in Aromatic aldehydes are generally named as derivatives of benzaldehyde or benzenecarbaldehyde. ncert.nic.innih.gov
This compound features a 2,4-dichlorobenzyl group linked to the second carbon atom of the benzaldehyde ring through an oxygen atom, forming an ether. This specific arrangement places it in the category of O-benzyl substituted benzaldehydes. The geometry of substituted benzaldehydes has been a subject of study to understand the influence of different substituents on the electronic and steric properties of the molecule. researchgate.netresearchgate.net
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | nih.gov |
| CAS Number | 52803-60-8 | nih.gov, calpaclab.com |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | nih.gov, calpaclab.com |
| Molecular Weight | 281.13 g/mol | nih.gov, calpaclab.com |
| Synonyms | 2-((2,4-dichlorobenzyl)oxy)benzaldehyde | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFYNTWCAHSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352770 | |
| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-60-8 | |
| Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Dichlorobenzyl Oxy Benzaldehyde
Established Synthetic Routes and Mechanistic Considerations
The primary methods for synthesizing 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde involve the formation of an ether linkage, most commonly through the Williamson ether synthesis, and the oxidation of a corresponding benzyl (B1604629) alcohol precursor.
Etherification Reactions: Investigations into Phenol-Benzyl Halide Coupling
The most prevalent route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a benzyl halide. In this specific synthesis, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is deprotonated by a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgdntb.gov.ua The rate of this reaction is dependent on the concentration of both the phenoxide and the benzyl halide. The use of a primary benzyl halide, such as 2,4-dichlorobenzyl chloride, is crucial as it minimizes the competing elimination (E2) reaction, which can be significant with secondary and tertiary halides. dntb.gov.ua The presence of an aldehyde group ortho to the hydroxyl group in salicylaldehyde can potentially lead to intramolecular hydrogen bonding, which may influence the reactivity of the phenoxide. miracosta.edu
The general reaction is as follows:
Deprotonation of 2-hydroxybenzaldehyde with a suitable base.
Nucleophilic attack of the resulting phenoxide on 2,4-dichlorobenzyl chloride.
Displacement of the chloride leaving group to form the ether product.
Key to this process is the selection of a suitable base to generate the phenoxide. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). miracosta.educhemijournal.com
Oxidation Pathways from Related Alcohol Precursors, e.g., 2-[(2,4-Dichlorobenzyl)oxy]benzyl alcohol
An alternative synthetic strategy involves the oxidation of the corresponding alcohol, 2-[(2,4-Dichlorobenzyl)oxy]benzyl alcohol. This precursor can be synthesized and then oxidized to the desired aldehyde. This two-step approach can be advantageous in certain synthetic schemes.
The selective oxidation of a primary benzyl alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents and catalytic systems have been developed for this transformation. These include chromium-based reagents, manganese dioxide, and catalytic systems employing transition metals like copper, ruthenium, and palladium. researchgate.netnih.gov For instance, copper(I) iodide in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) and an oxygen source can effectively catalyze the aerobic oxidation of benzyl alcohols to their corresponding aldehydes under mild conditions. researchgate.net
The general mechanism for catalytic oxidation often involves the formation of a metal-alkoxide intermediate, followed by a hydride transfer or a similar elimination step to yield the aldehyde and the reduced metal catalyst, which is then re-oxidized by the terminal oxidant.
Optimization of Reaction Conditions and Catalyst Systems
To enhance the efficiency, yield, and purity of this compound synthesis, significant research has focused on optimizing reaction parameters and developing effective catalyst systems.
Solvent Effects and Temperature Control for Improved Yield and Selectivity
The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and thus accelerating the SN2 reaction. masterorganicchemistry.com The reaction temperature is also a key parameter; higher temperatures generally increase the reaction rate but can also promote side reactions. miracosta.edu Therefore, careful temperature control is necessary to achieve a balance between reaction speed and selectivity.
The following table summarizes the impact of different solvents on the Williamson ether synthesis:
| Solvent | Type | Effect on SN2 Reaction |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Accelerates reaction by solvating cations. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Accelerates reaction by solvating cations. |
| Acetonitrile | Polar Aprotic | Good solvent for many organic reactions. |
| Acetone | Polar Aprotic | Commonly used, but may be less effective than DMF or DMSO. |
| Alcohols (e.g., Ethanol) | Polar Protic | Can slow the reaction by solvating the nucleophile. |
Catalytic Approaches for Enhanced Reaction Efficiency and Purity
To improve the efficiency of the etherification reaction, particularly when dealing with reactants that have limited solubility in each other, phase-transfer catalysis (PTC) is a highly effective technique. nih.gov In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the 2,4-dichlorobenzyl chloride is dissolved. This enhances the reaction rate and allows for milder reaction conditions. nih.gov
For the oxidation of 2-[(2,4-Dichlorobenzyl)oxy]benzyl alcohol, various catalytic systems have been explored. Copper-based catalysts, often in combination with ligands or co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have shown high efficiency and selectivity for the aerobic oxidation of benzyl alcohols. researchgate.net These catalytic methods are often preferred over stoichiometric reagents due to their higher atom economy and reduced waste generation.
Novel Synthetic Strategies and Green Chemistry Principles
In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic routes for this compound and related compounds. This includes the use of more environmentally benign solvents, such as water or ionic liquids, and the development of reusable catalysts. alfa-chemistry.com
The application of green chemistry principles to ether synthesis includes performing reactions under solvent-free conditions or in aqueous media, which significantly reduces the environmental impact. For instance, the use of solid-supported catalysts can simplify product purification and allow for catalyst recycling. nih.gov
In the context of oxidation reactions, the use of molecular oxygen or hydrogen peroxide as the terminal oxidant is a key aspect of green chemistry, as the only byproduct is water. nih.gov The development of robust and recyclable catalysts for these green oxidation processes is an active area of research.
Microwave-Assisted Synthesis of O-Benzyl Benzaldehyde (B42025) Analogues
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical transformations. ias.ac.in The primary advantage of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. ias.ac.inlew.ro
The synthesis of this compound can be conceptually broken down into the formation of an ether linkage between salicylaldehyde and 2,4-dichlorobenzyl chloride. This transformation is typically achieved via a Williamson ether synthesis. In a conventional approach, this reaction might involve prolonged heating under reflux conditions. However, the principles of MAOS can be effectively applied to this synthesis.
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of analogous O-benzyl benzaldehyde derivatives has been successfully performed using this technology. The general procedure involves the reaction of a substituted phenol (B47542) with a benzyl halide in the presence of a base, facilitated by microwave irradiation. For the target molecule, this would involve the reaction of salicylaldehyde with 2,4-dichlorobenzyl chloride. The reaction is typically carried out in a suitable solvent that absorbs microwave energy, such as ethanol (B145695) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate to deprotonate the phenolic hydroxyl group of salicylaldehyde.
The key benefits of employing microwave assistance for this synthesis include:
Reduced Reaction Times: Microwave heating can accelerate the rate of the SN2 reaction, drastically cutting down the synthesis time.
Improved Yields: By minimizing side product formation through shorter reaction times and uniform heating, microwave synthesis can lead to higher isolated yields of the desired product. ias.ac.in
Energy Efficiency: The focused heating of the reaction mixture makes microwave synthesis a more energy-efficient alternative to conventional heating methods. lew.ro
A comparison of reaction times for various organic syntheses under conventional versus microwave conditions is presented in the table below, illustrating the general time-saving advantages of MAOS.
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |
| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes | ias.ac.in |
| Hydrolysis of Benzamide | 1 hour | 7 minutes | ias.ac.in |
| Synthesis of Chalcone (B49325) | Several hours | 40 seconds | numberanalytics.com |
| Synthesis of N-phenyl Succinimide | 10 hours | 4-5 minutes | numberanalytics.com |
Flow Chemistry Methodologies for Continuous Production
Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling the synthesis of chemical compounds in a continuous stream. This methodology provides numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up. masterorganicchemistry.com
The synthesis of this compound can be adapted to a continuous flow process. A plausible two-step flow synthesis can be envisioned. The first step would involve the synthesis of a benzaldehyde precursor, and the second would be the etherification to form the final product.
Research has demonstrated the successful synthesis of benzaldehyde from benzyl alcohol via Swern oxidation in a continuous flow microreactor system. numberanalytics.comresearchgate.net This process allows for the reaction to be conducted at near-room temperature, a significant improvement over the cryogenic conditions typically required in batch reactions. numberanalytics.comresearchgate.net Key parameters from a study on the continuous flow Swern oxidation of benzyl alcohol are summarized below.
| Parameter | Optimized Condition | Reference |
| Activating Agent | Oxalyl chloride | numberanalytics.comresearchgate.net |
| Reactant Mole Ratio (Me2SO:Oxalyl chloride:Benzyl alcohol) | 4:2:1 | numberanalytics.com |
| Reaction Temperature | 15 °C | numberanalytics.comresearchgate.net |
| Residence Time | Milliseconds | numberanalytics.comresearchgate.net |
| Yield of Benzaldehyde | 84.7% | numberanalytics.comresearchgate.net |
Following the synthesis of the benzaldehyde core, the subsequent Williamson ether synthesis to produce this compound can also be performed in a continuous flow setup. This would involve pumping a stream of the salicylaldehyde precursor and a base (such as sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide, which would then be merged with a stream of 2,4-dichlorobenzyl chloride in a heated reactor coil. The precise control of temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivity compared to batch processes. ias.ac.in The product stream would then be collected and purified.
The advantages of a continuous flow approach for this synthesis include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling reactive intermediates and exothermic reactions.
Improved Efficiency: The superior heat and mass transfer in microreactors can lead to faster reactions and higher conversions. masterorganicchemistry.com
Automation and Scalability: Flow chemistry setups are amenable to automation and can be scaled up by extending the operation time or by using multiple reactors in parallel.
Exploration of Sustainable Reagents and Solvent Systems
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. The synthesis of this compound can be made more sustainable by carefully selecting reagents and solvents.
Sustainable Synthesis of the Benzaldehyde Moiety: Traditionally, the synthesis of benzaldehydes can involve stoichiometric amounts of oxidizing agents that generate significant waste. Greener alternatives focus on catalytic methods using more environmentally benign oxidants. For instance, the solvent-free oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over a reusable nano-size gold catalyst has been reported as a highly efficient and green process. ias.ac.inrsc.org This method avoids the use of hazardous solvents and utilizes the cheapest and cleanest oxidizing agent, air. ias.ac.in
Another sustainable approach is the Kornblum oxidation of benzyl bromide to benzaldehyde using molecular oxygen as the oxidant under LED light irradiation, catalyzed by NaOH-modified graphitic carbon nitride. rsc.org This eco-friendly method operates at room temperature, avoiding the need for high temperatures and toxic reagents like DMSO. rsc.org
Sustainable Williamson Ether Synthesis: The Williamson ether synthesis, the key step in forming the ether linkage of the target molecule, can also be made more sustainable.
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is a well-established green technique for Williamson ether synthesis. phasetransfercatalysis.com PTC facilitates the reaction between a water-soluble base (like NaOH) and an organic-soluble substrate, eliminating the need for anhydrous and often hazardous solvents. wikipedia.org This method can improve reaction rates and yields under mild conditions. biomedres.us The catalyst can often be recycled, further enhancing the sustainability of the process. researchgate.net
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional polar aprotic solvents like DMF and DMSO, while effective, have toxicity concerns. numberanalytics.com Research into greener alternatives is ongoing. Ionic liquids and deep eutectic solvents have been explored as more environmentally friendly reaction media for the Williamson ether synthesis. numberanalytics.com Furthermore, solvent-free conditions for the etherification of phenols have been developed, using a solid base like potassium carbonate, which represents a highly sustainable option. researchgate.net
By integrating these sustainable practices, the synthesis of this compound can be achieved with a reduced environmental impact, aligning with the modern principles of green chemistry.
Chemical Transformations and Derivatization of 2 2,4 Dichlorobenzyl Oxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site for numerous chemical reactions, including nucleophilic additions and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions: Synthesis of Oxime and Hydrazone Derivatives
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of oxime and hydrazone derivatives.
Oxime Formation: The reaction of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding oxime. wikipedia.orgias.ac.in This reaction proceeds through the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. The use of mineral water as a solvent has been explored as an environmentally friendly approach to oxime synthesis. ias.ac.in The resulting oximes can exist as E and Z isomers. wikipedia.org
Hydrazone Formation: Similarly, hydrazone derivatives are synthesized through the condensation reaction of this compound with various hydrazine (B178648) compounds, such as (2,4-dinitrophenyl)hydrazine. nih.govuobaghdad.edu.iq This reaction is often catalyzed by a few drops of acid and involves the formation of a C=N bond, characteristic of hydrazones. nih.govresearchgate.netnih.gov The general procedure typically involves refluxing the benzaldehyde (B42025) derivative and the hydrazine derivative in a suitable solvent like ethanol (B145695). nih.gov
Table 1: Synthesis of Oxime and Hydrazone Derivatives
| Derivative | Reagent | Reaction Type | Key Features |
|---|---|---|---|
| Oxime | Hydroxylamine hydrochloride | Nucleophilic Addition | Formation of a C=N-OH group; can exist as E/Z isomers. wikipedia.org |
| Hydrazone | Hydrazine derivatives (e.g., (2,4-dinitrophenyl)hydrazine) | Nucleophilic Addition-Elimination (Condensation) | Formation of a C=N-NHR group; often acid-catalyzed. nih.govresearchgate.net |
Condensation Reactions: Exploration of Knoevenagel Condensation and Schiff Base Formation
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For this compound, this reaction would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds. wikipedia.org The reaction is typically followed by spontaneous dehydration. A variety of catalysts can be employed, including amines and their salts, as well as ionic liquids and solid-supported catalysts for more environmentally benign procedures. nih.gov
Schiff Base Formation: Schiff bases, or imines, are formed through the reaction of an aldehyde with a primary amine. chemrevlett.comnih.gov This condensation reaction, often acid or base-catalyzed, results in a compound with a C=N double bond. chemrevlett.commdpi.com The reaction is reversible and generally proceeds faster with aromatic aldehydes compared to aliphatic ones due to the stability conferred by conjugation. chemrevlett.com The synthesis of Schiff bases from this compound would involve its reaction with a primary amine, leading to a diverse array of substituted imine derivatives. nih.govnih.govijmcmed.org
Table 2: Condensation Reactions of the Aldehyde Group
| Reaction | Reactant Type | Product Type | Catalyst |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated compound | Weak base (e.g., piperidine, DBU). |
| Schiff Base Formation | Primary amine | Imine (Schiff base) | Acid or base. chemrevlett.com |
Controlled Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Controlled oxidation can be achieved using various oxidizing agents. For instance, the Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids via a peracid intermediate, is a relevant pathway. beilstein-journals.orgresearchgate.net Environmentally friendly systems using molecular oxygen in the presence of a catalyst can also be employed for the oxidation of benzaldehydes. researchgate.net
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-[(2,4-Dichlorobenzyl)oxy]benzyl alcohol. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
Reactions Involving the Dichlorobenzyl Ether Moiety
The dichlorobenzyl ether portion of the molecule also presents opportunities for chemical modification, primarily through reactions involving the chlorine substituents on the benzyl (B1604629) ring and cleavage of the ether linkage.
Investigation of Halogen Reactivity: Nucleophilic Aromatic Substitution on the Dichlorobenzyl Ring
The chlorine atoms on the dichlorobenzyl ring are generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. libretexts.org However, the reactivity can be enhanced if the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orglibretexts.org While the ether oxygen is not a strong activating group, reactions with very strong nucleophiles or under specific catalytic conditions could potentially lead to substitution of one or both chlorine atoms. The generally accepted mechanism for activated aryl halides is a two-step addition-elimination process via a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNA reactions may proceed through a concerted mechanism. nih.gov
Studies on Ether Cleavage and Rearrangement Mechanisms
Ether Cleavage: The ether bond in this compound can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com The cleavage can occur through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. wikipedia.orgyoutube.com Cleavage of an aryl alkyl ether, such as the title compound, would be expected to yield a phenol (B47542) (salicylaldehyde) and a benzyl halide (2,4-dichlorobenzyl halide), as nucleophilic attack on the sp2-hybridized carbon of the benzaldehyde ring is disfavored. libretexts.orgmasterorganicchemistry.com
Rearrangement Mechanisms: While less common for this specific structure, rearrangements can occur under certain reaction conditions. For example, intramolecular oxidation-reduction reactions have been observed in related systems, such as the rearrangement of o-nitrobenzaldehyde during a Hantzsch reaction. mdpi.com Peroxide-mediated reactions can also lead to rearrangements like the Baeyer-Villiger oxidation. beilstein-journals.org
Electrophilic Aromatic Substitution on the Benzaldehyde and Benzyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this compound, both the benzaldehyde and the dichlorobenzyl rings can potentially undergo EAS, though their reactivity is influenced by the existing substituents.
The benzaldehyde ring is substituted with an aldehyde group (-CHO) and an alkoxy group (-OCH₂-Ar'). The aldehyde group is a meta-directing deactivator due to its electron-withdrawing nature. Conversely, the alkoxy group is an ortho-, para-directing activator because of the electron-donating resonance effect of the oxygen atom. The interplay of these two groups governs the position of incoming electrophiles. Typically, the activating group's influence is dominant, suggesting that substitution would likely occur at the positions ortho and para to the alkoxy group. However, the para position is already substituted, and one ortho position is sterically hindered by the bulky benzyloxy group, potentially directing substitution to the other ortho position or the position meta to the aldehyde.
On the other hand, the 2,4-dichlorobenzyl ring possesses two chlorine atoms, which are ortho-, para-directing deactivators. This deactivation makes the dichlorobenzyl ring less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring.
Detailed experimental studies on the specific electrophilic aromatic substitution reactions of this compound, such as nitration, halogenation, or Friedel-Crafts reactions, are not extensively documented in publicly available literature. Therefore, predicting the precise outcomes and conditions for these reactions on this specific molecule remains speculative without direct experimental evidence.
Multi-Component Reactions Incorporating this compound as a Key Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. The aldehyde functionality of this compound makes it a prime candidate for various MCRs, such as the Ugi, Passerini, and Biginelli reactions.
In these reactions, the aldehyde group serves as the electrophilic component that reacts with a nucleophile, initiating a cascade of reactions with the other components. For instance, in a hypothetical Ugi reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative. Similarly, in a Passerini reaction, it could combine with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide.
The following table provides a hypothetical overview of potential multi-component reactions involving this compound based on general MCR principles.
| Reaction Name | Reactants | Potential Product Class |
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides |
| Biginelli Reaction | This compound, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | This compound, β-Ketoester (2 equiv.), Ammonia (B1221849) | Dihydropyridines |
Further experimental investigation is required to explore and validate the utility of this compound in these and other multi-component reactions, which would open avenues for the synthesis of novel and potentially bioactive molecules.
Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dichlorobenzyl Oxy Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A complete structural assignment for 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde would be achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons on both the benzaldehyde (B42025) and dichlorobenzyl rings. The aldehydic proton would appear as a singlet at a characteristic downfield shift. The methylene protons would likely appear as a singlet, integrating to two protons. The aromatic protons would present as a series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be observed at a significant downfield shift. The methylene carbon and the various aromatic carbons would also have characteristic chemical shifts.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the benzaldehyde and dichlorobenzyl fragments through the ether linkage.
Hypothetical ¹H NMR Data Table
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |
| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet |
Hypothetical ¹³C NMR Data Table
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C) | 110 - 160 |
Dynamic NMR studies could provide insights into the conformational flexibility of the molecule, particularly concerning the rotation around the C-O-C ether linkage. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange processes. This would provide valuable information about the molecule's preferred three-dimensional structure and its dynamic behavior in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule.
The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be a prominent feature. The spectra would also show bands associated with C-H stretching and bending vibrations of the aromatic rings and the methylene group. The C-O-C stretching of the ether linkage and the C-Cl stretching of the dichlorobenzyl group would also give rise to characteristic absorptions.
Hypothetical IR Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aldehyde) | 2720 - 2820 | Medium |
| C-O-C (ether) | 1050 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of dichlorobenzyl and benzaldehyde-related fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. The position and intensity of these absorption maxima would be influenced by the extent of conjugation in the molecule.
Hypothetical UV-Vis Data Table
| Transition | Expected λmax (nm) |
|---|---|
| π-π* | 250 - 280 |
Computational and Theoretical Chemistry Studies of 2 2,4 Dichlorobenzyl Oxy Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering precise predictions of molecular properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for its balance of accuracy and computational efficiency. For 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are first used to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Another vital property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions of electron richness and deficiency. In this compound, negative potential (typically colored red) is expected around the electronegative oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton, highlighting sites prone to nucleophilic attack.
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These are typical values for a molecule of this class and are for illustrative purposes.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide an alternative to DFT for electronic structure calculations. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. While generally more computationally demanding than DFT, ab initio methods can offer higher accuracy for certain properties and are often used as a benchmark to validate the results obtained from DFT functionals. For this compound, high-level ab initio calculations could be employed to precisely characterize its electronic ground and excited states, providing a deeper understanding of its fundamental electronic nature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's behavior in a more realistic, dynamic context.
For this compound, MD simulations can explore its conformational landscape. The molecule possesses rotational freedom around several single bonds, particularly the ether linkage. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them. Furthermore, these simulations are invaluable for studying interactions with solvent molecules. By simulating the compound in a box of water or other solvent molecules, researchers can analyze the formation and lifetime of hydrogen bonds and other intermolecular forces, which govern the molecule's solubility and behavior in solution.
Theoretical Spectroscopic Predictions and Experimental Validation
Computational methods are extensively used to predict various types of molecular spectra. These theoretical predictions are crucial for interpreting experimental data. DFT calculations can predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the aldehyde group or the C-Cl stretches of the dichlorobenzyl moiety.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical chemical shifts provide a basis for assigning the signals in an experimental NMR spectrum, helping to confirm the molecular structure. UV-Vis absorption spectra, which relate to electronic transitions between orbitals, can be predicted using Time-Dependent DFT (TD-DFT), providing insight into the molecule's color and photochemical properties. The close agreement between theoretical and experimental spectra serves to validate the accuracy of the computational model used.
Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for Key Functional Groups Note: This table illustrates how theoretical data is compared with experimental results for validation. Specific values are representative.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1695 | 1700 |
| C-O-C Stretch (Ether) | 1240 | 1245 |
| C-Cl Stretch | 780 | 785 |
| Aromatic C-H Stretch | 3050 | 3055 |
Reactivity and Reaction Mechanism Predictions Using Conceptual DFT and Fukui Functions
For a more detailed, atom-specific picture of reactivity, local descriptors like Fukui functions are used. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, Fukui function analysis would likely identify the carbonyl carbon as the primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic attack, providing precise, atom-level predictions of its chemical behavior.
Analysis of Non-Covalent Interactions (NCIs) and Intermolecular Forces
Non-covalent interactions, though weak, are critical in determining the supramolecular chemistry of a compound, including its crystal structure and interactions with biological targets. Studies on similar molecules, such as dichlorobenzaldehyde isomers, have shown the importance of interactions like C-H···O contacts and halogen bonds (Cl···Cl or Cl···O).
Computational tools can be used to visualize and quantify these NCIs. For this compound, analysis would likely reveal a complex network of intermolecular forces. These include π-π stacking between the aromatic rings and weaker C-H···π interactions. The chlorine atoms can participate in halogen bonding, which is an increasingly recognized directional interaction. Understanding this network of non-covalent forces is essential for predicting the material properties of the compound in its solid state and its ability to bind to other molecules.
Exploration of Potential Energy Surfaces and Transition States for Key Transformations
Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a chemical reaction. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and the transition states (TS) that connect them, which are saddle points on the surface. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.
While specific computational studies detailing the potential energy surfaces for transformations of this compound are not available in the current literature, we can infer the key reactive sites and plausible transformation pathways based on theoretical investigations of analogous molecular structures. The primary functional groups susceptible to chemical transformation are the ether linkage and the aldehyde group. Key transformations would therefore include ether cleavage and reactions involving the carbonyl carbon, such as oxidation, reduction, and nucleophilic addition.
Ether Cleavage Mechanisms
The C–O bonds of the benzyl (B1604629) ether moiety are potential sites for cleavage under various conditions, such as pyrolysis (thermal cleavage), hydrolysis (acid-catalyzed cleavage), or hydrogenolysis. Computational studies on model compounds like benzyl phenyl ether (BPE) reveal the intricate mechanisms and energetics of these processes. tum.denih.gov
Pyrolysis: In the absence of a catalyst or solvent, thermal cleavage of the benzyl ether bond would likely proceed through a homolytic mechanism. Density functional theory (DFT) calculations on similar ethers suggest that the initial step is the homolysis of the weakest bond, the benzyl C–O bond, to form a benzyl radical and a phenoxy-type radical. acs.org The subsequent recombination and rearrangement of these radicals can lead to a variety of products. The transition state for the initial bond scission would be characterized by an elongated C–O bond.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ether oxygen is first protonated. masterorganicchemistry.com This protonation makes the adjacent carbon atoms more electrophilic and creates a better leaving group (an alcohol). For a benzyl ether, the cleavage can proceed via an SN1-like or SN2-like mechanism. nih.govmasterorganicchemistry.com Given the stability of the potential benzyl carbocation intermediate (stabilized by the phenyl ring), an SN1 pathway is plausible. nih.gov The key transition state would involve the departure of the 2-formylphenol leaving group from the protonated ether, leading to the formation of a 2,4-dichlorobenzyl carbocation. This is typically the rate-determining step. DFT calculations on similar systems have been used to locate this transition state and calculate its energy barrier. tum.de
Table 1: Hypothetical Calculated Energetics for Ether Cleavage Pathways
This interactive table presents hypothetical, yet plausible, activation energies for the key ether cleavage transformations of this compound, based on computational studies of analogous benzyl ethers.
| Transformation Pathway | Proposed Mechanism | Key Transition State Characteristics | Calculated Activation Energy (kcal/mol) |
| Pyrolysis | Homolytic Cleavage | Elongated Benzyl C-O bond | 45-55 |
| Acid-Catalyzed Hydrolysis | SN1-like | C-O bond breaking in protonated ether | 25-35 |
| Hydrogenolysis | Catalytic C-O scission | Adsorption on metal surface, H-addition | 20-30 |
Note: These values are illustrative and derived from computational studies on model systems like benzyl phenyl ether. Specific values for the title compound would require dedicated DFT calculations.
Transformations of the Aldehyde Group
The aldehyde functional group is a primary site for reactivity, particularly for oxidation, reduction, and nucleophilic addition reactions. wikipedia.org
Oxidation to Carboxylic Acid: The oxidation of benzaldehyde (B42025) to benzoic acid is a common transformation. nih.govresearchgate.net Theoretical studies have explored various mechanisms, often involving radical intermediates. In an autoxidation scenario, the reaction can be initiated by the abstraction of the aldehydic hydrogen atom. The potential energy surface would feature transition states for hydrogen abstraction, oxygen addition to form a peroxy radical, and subsequent steps leading to the carboxylic acid. nih.gov
Reduction to Alcohol: The reduction of the aldehyde to the corresponding benzyl alcohol can be achieved with various reducing agents, such as borohydrides. researchgate.net Computational studies on the reduction of benzaldehyde by agents like ammonia (B1221849) borane (B79455) have detailed the potential energy profile. researchgate.net The mechanism typically involves the transfer of a hydride ion to the electrophilic carbonyl carbon. The transition state is characterized by the simultaneous breaking of the B–H bond and the formation of the new C–H bond, with the negative charge developing on the carbonyl oxygen.
Nucleophilic Addition: A hallmark reaction of aldehydes is nucleophilic addition to the carbonyl carbon. pressbooks.pubyoutube.comlibretexts.org The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. The potential energy surface for a reaction, for instance, with a cyanide nucleophile (CN⁻), shows a barrierless or low-barrier approach of the nucleophile to the carbonyl carbon. researchgate.net This leads to a tetrahedral alkoxide intermediate, which lies in a potential energy well. youtube.comlibretexts.org The transition state for this addition step involves the nucleophile approaching the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approximately 107°), leading to rehybridization of the carbon from sp² to sp³. pressbooks.pub Aromatic aldehydes like benzaldehyde are noted to be slightly less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org
Table 2: Hypothetical Calculated Energetics for Aldehyde Group Transformations
This interactive table provides representative activation energies for key transformations involving the aldehyde group of this compound, based on theoretical models of benzaldehyde itself.
| Transformation Pathway | Reagent/Condition | Key Transition State Characteristics | Calculated Activation Energy (kcal/mol) |
| Oxidation | O₂ (Autoxidation) | Aldehydic H-abstraction | 15-25 |
| Reduction | Borohydride (B1222165) | Hydride transfer to carbonyl C | 10-20 |
| Nucleophilic Addition | Cyanide (CN⁻) | C-CN bond formation, C=O π-bond breaking | 5-15 |
Note: These values are illustrative and based on computational studies of benzaldehyde and similar aromatic aldehydes. The electronic effects of the dichlorobenzyloxy substituent would cause minor deviations.
Applications in Chemical Synthesis and Materials Science Research
Precursor in the Synthesis of Advanced Organic Intermediates
The aldehyde functional group in 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is a key feature that allows it to serve as a precursor for a wide array of advanced organic intermediates. This reactivity is harnessed in several important classes of organic reactions.
One of the fundamental transformations is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another aldehyde in the presence of a base or acid catalyst to form chalcones or other α,β-unsaturated ketones. ijarsct.co.injetir.org These chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with significant biological activities. ijarsct.co.innih.gov For instance, the reaction of this compound with a substituted acetophenone (B1666503) would yield a chalcone (B49325) bearing the bulky and lipophilic 2,4-dichlorobenzyl ether group, which can influence the pharmacological properties of the final product. rjlbpcs.comnih.gov
Furthermore, this benzaldehyde (B42025) derivative can participate in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. nih.govbeilstein-journals.orgrsc.org For example, it can be employed in the Povarov reaction to synthesize tetrahydroquinolines or in the Doebner reaction for the preparation of quinoline-4-carboxylic acids. nih.gov The presence of the dichlorobenzyl ether moiety can introduce unique structural features into the resulting heterocyclic frameworks.
The aldehyde group can also be a starting point for the synthesis of various heterocyclic systems through cyclization reactions. researchgate.netrsc.orgnih.gov For example, reaction with active methylene (B1212753) compounds can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov Additionally, it can be a precursor for the synthesis of cinnolines via intramolecular redox cyclization reactions of its derivatives. rsc.org The synthesis of various substituted acrylaldehydes from related substituted benzyloxy benzaldehydes has also been reported as a pathway to novel anti-inflammatory agents. nih.gov
Scaffold for the Development of Complex Molecular Architectures through Functionalization
The core structure of this compound serves as a robust scaffold that can be chemically modified to build complex molecular architectures. The aldehyde group is the primary site for initial functionalization, which can then be followed by modifications on the aromatic rings.
The Knoevenagel condensation is a key reaction for extending the molecular framework, where the aldehyde reacts with compounds containing active methylene groups to form a new carbon-carbon double bond. nih.gov This allows for the introduction of a wide range of functional groups, which can then be used for further synthetic manipulations.
Moreover, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from Schiff bases derived from this aldehyde. heteroletters.org This involves the initial formation of a hydrazone, followed by an oxidative cyclization, leading to a five-membered heterocyclic ring known for its diverse biological activities. The resulting complex structures can be further functionalized to fine-tune their properties.
The ether linkage in the molecule is generally stable, but under certain conditions, it can be cleaved to reveal a hydroxyl group, providing another point for functionalization. This allows for the synthesis of a different class of derivatives where the phenolic hydroxyl group can be used for esterification, etherification, or other reactions to build more complex structures.
Potential as a Building Block in Polymer and Supramolecular Chemistry
The bifunctional nature of this compound and its derivatives makes it a promising building block in the fields of polymer and supramolecular chemistry.
In polymer science, aldehydes are known to undergo polymerization reactions. For instance, benzaldehyde derivatives can be used in the synthesis of phenolic resins or other condensation polymers. The presence of two aromatic rings and the dichlorobenzyl group in this molecule could lead to polymers with interesting properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. While direct polymerization of this specific compound is not widely reported, the reactivity of the aldehyde group suggests its potential as a monomer or a cross-linking agent in the synthesis of novel polymeric materials. mdpi.com
Role in Dye Chemistry and Related Industrial Applications
Aromatic aldehydes and their derivatives are important intermediates in the synthesis of various classes of dyes. nih.govresearchgate.netnih.govplantarchives.org The aldehyde group can be readily converted into other functional groups that are part of a chromophoric system.
A significant application is in the synthesis of azo dyes. nih.govresearchgate.netjchemrev.com While the aldehyde itself is not directly part of the azo coupling reaction, it can be a precursor to the amine or the coupling component. For instance, the aldehyde can be converted to an amino group via reductive amination. The resulting amine, 2-[(2,4-Dichlorobenzyl)oxy]aniline, could then be diazotized and coupled with a suitable aromatic compound to produce an azo dye. jchemrev.com The bulky dichlorobenzyl ether group would likely influence the color, solubility, and fastness properties of the resulting dye.
Furthermore, the aldehyde can be used to synthesize styryl dyes. This typically involves the condensation of the aldehyde with an active methylene compound, often a heterocyclic salt containing a methyl group, to form a conjugated system responsible for the color. nih.gov The electronic effects of the dichlorobenzyl group would play a role in tuning the absorption maximum of the dye. The synthesis of oxazolone-based azo chromophores has been reported from the condensation of azo dye precursors with benzaldehydes. nih.gov
Design of Ligands for Coordination Chemistry
The compound this compound is an excellent precursor for the synthesis of a variety of ligands for coordination chemistry. The aldehyde group can be easily reacted with primary amines to form Schiff bases, which are a versatile class of ligands. mdpi.comnih.govsci-hub.sescience.govresearchgate.net
The reaction with different amines (aliphatic, aromatic, or heterocyclic) allows for the synthesis of a library of Schiff base ligands with varying steric and electronic properties. mdpi.comnih.gov These ligands can then be used to form complexes with a wide range of metal ions. scispace.comresearchgate.netscielo.brmdpi.commdpi.com The resulting metal complexes have potential applications in catalysis, materials science, and as antimicrobial agents. scispace.comresearchgate.netmdpi.commdpi.com The nature of the amine and the presence of the 2,4-dichlorobenzyl group on the benzaldehyde moiety will significantly influence the coordination geometry and the properties of the resulting metal complexes.
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities in O-Benzyl Benzaldehyde (B42025) Chemistry
The chemistry of O-benzyl benzaldehydes, including 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, is an area with considerable potential for growth. A review of the current landscape reveals several research gaps that present significant opportunities for the scientific community.
Limited Mechanistic Studies: While general methods for ether synthesis are well-established, detailed mechanistic investigations into the formation of sterically hindered or electronically complex O-benzyl benzaldehydes are scarce. Understanding the reaction kinetics, transition states, and the influence of substituents on both the benzaldehyde and benzyl (B1604629) rings could lead to more efficient and selective synthetic protocols.
Photocatalytic and Electrochemical Synthesis: Modern synthetic methodologies, such as photoredox and electrochemical catalysis, remain underexplored for the synthesis of these specific structures. These techniques offer potential for milder reaction conditions, novel reactivity, and improved sustainability compared to traditional methods.
Biological Activity Screening: There is a significant opportunity to explore the biological profile of this compound and related compounds. The 2,4-dichlorobenzyl moiety is a key component of the antifungal drug Miconazole (B906), and 2,4-dichlorobenzyl alcohol is used as a mild antiseptic in throat lozenges. wikipedia.orgpharmaffiliates.comresearchgate.net This suggests that molecules incorporating this group, like this compound, may possess unexplored pharmacological activities, particularly as antifungal or antimicrobial agents. Systematic screening of a library of related O-benzyl benzaldehydes could uncover new therapeutic leads.
Derivatization and Polymer Chemistry: The benzaldehyde functional group is a versatile handle for a wide array of chemical transformations. Research into the derivatization of this compound to form imines, oximes, hydrazones, and other condensation products is a clear opportunity. Furthermore, its potential as a monomer for the synthesis of novel polymers with unique optical or material properties has not been investigated.
Emerging Methodologies in the Synthesis and Characterization of Aryl Aldehyde Ethers
The synthesis of aryl aldehyde ethers, a class that includes this compound, is benefiting from broader advances in organic synthesis. Several emerging methodologies promise to overcome the limitations of classical approaches like the Williamson ether synthesis, such as harsh conditions and limited substrate scope.
Redox-Neutral and Catalytic Etherification: Recent developments have focused on redox-neutral strategies that avoid the need for pre-oxidized or pre-reduced starting materials. Methods for the direct formation of ethers from aldehydes and alcohols via a net reductive etherification are being established, which operate without the use of harsh hydride reagents. rsc.org Furthermore, catalytic versions of the Williamson ether synthesis are being developed that allow the use of weaker alkylating agents at high temperatures, potentially offering a more "green" industrial process. acs.org
Photoredox Catalysis: The use of visible-light photoredox catalysis has revolutionized the formation of C-O bonds. These methods can generate highly reactive intermediates under exceptionally mild conditions, enabling the synthesis of sterically encumbered ethers that are challenging to produce with traditional techniques. rsc.org This approach could be particularly valuable for coupling substituted benzyl alcohols with hindered salicylaldehydes.
Advanced Characterization Techniques: Beyond synthesis, advanced analytical methods are crucial for unambiguous characterization. While standard techniques like NMR and mass spectrometry remain central, the use of two-dimensional NMR (e.g., HMBC, HSQC) is essential for confirming the connectivity in complex substituted aromatic systems. For solid-state characterization, X-ray crystallography provides definitive structural proof and insights into intermolecular interactions, which can be critical for understanding the material properties and biological activity of these compounds.
Below is a table summarizing emerging synthetic methodologies for aryl ethers.
| Methodology | Description | Potential Advantages |
| Catalytic Williamson Ether Synthesis | A modification of the classic method using catalytic quantities of alkali metal carboxylates at high temperatures (>300 °C) with weak alkylating agents like alcohols. acs.org | Avoids stoichiometric salt waste, uses low-cost starting materials. acs.org |
| Reductive Etherification | Direct coupling of an aldehyde and an alcohol, often using phosphines and an acid to form an α-(alkoxyalkyl)phosphonium salt intermediate, which is then hydrolyzed. rsc.org | Hydride-free, excellent functional group tolerance, mild conditions. rsc.org |
| Photoredox-Catalyzed Oxyarylation | Utilizes a photocatalyst (e.g., Ru(bpy)₃Cl₂) to generate an aryl radical from precursors like diazonium salts, which then adds to an alkene followed by trapping with an alcohol. rsc.org | Very mild conditions, tolerates sensitive functional groups, allows for complex bond formations. rsc.org |
Perspectives on Expanding the Synthetic Utility and Application Spectrum of this compound
The future utility of this compound lies in its strategic use as a versatile chemical intermediate. Its bifunctional nature—possessing both a reactive aldehyde and a stable, lipophilic dichlorobenzyl ether group—allows for diverse applications in medicinal chemistry, materials science, and agrochemistry.
Medicinal Chemistry: The most immediate and promising application is in drug discovery. As a potential intermediate or analogue for antifungal agents like Miconazole, it serves as a valuable building block. researchgate.net The aldehyde group can be readily converted into various heterocycles (e.g., imidazoles, triazoles, pyrimidines) known to be important pharmacophores. The synthetic pathway could involve reductive amination, condensation reactions, or multi-component reactions to rapidly build molecular complexity and generate libraries of compounds for biological screening against fungal and bacterial pathogens.
Agrochemicals: The dichlorophenyl moiety is present in many pesticides and herbicides. The unique combination of this group with a benzaldehyde functionality could lead to the development of novel agrochemicals. The aldehyde can be transformed into active toxophores like oxime ethers or hydrazones, which are common in modern insecticides and fungicides.
Materials Science: The aromatic structure of this compound makes it a candidate for the synthesis of specialty polymers and functional materials. For instance, it could be used to synthesize Schiff base polymers, which are known for their thermal stability and potential applications in electronics and as chemosensors. The presence of chlorine atoms could also impart flame-retardant properties to resulting materials.
Q & A
Q. What are the optimized synthetic routes for 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves nucleophilic substitution of 4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride. In acetonitrile, the reaction proceeds at ambient temperature for 24 hours, monitored by TLC (PE/EtOAc 80:20). The crude product is extracted with DCM, washed with brine, dried over MgSO₄, and recrystallized from ethanol, achieving yields up to 98% . Alternative methods use glacial acetic acid as a catalyst under reflux in ethanol, though yields may vary with substituent electronic effects .
- Data Table :
| Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Acetonitrile | None | 24 | 98 | |
| 4-Hydroxybenzaldehyde | Ethanol | Glacial AcOH | 4 | 70–85 |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1689 cm⁻¹ .
- NMR : Aromatic protons appear as multiplet signals (δ 7.10–7.55 ppm), with the aldehyde proton at δ 9.10 ppm (¹H) and carbonyl carbon at ~190 ppm (¹³C) .
- X-ray Crystallography : Reveals a planar aldehyde group and dihedral angles between aromatic rings (e.g., 78.3°), with intermolecular CH-π interactions stabilizing the crystal lattice .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Antifungal Activity : Test against Candida species using MIC assays, referencing derivatives like isoconazole nitrate (IC₅₀ values ~5.2 µM) .
- Radical Scavenging : Employ DPPH or ABTS assays, comparing to controls like ascorbic acid .
- Enzyme Inhibition : Evaluate tyrosinase inhibition via spectrophotometric monitoring of L-DOPA oxidation .
Advanced Research Questions
Q. How can computational modeling predict reactivity or bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Correlate with experimental substituent effects on reaction yields .
- Molecular Docking : Simulate binding to fungal CYP51 (target for conazoles) to prioritize derivatives for synthesis .
- QSAR Models : Use Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study :
- Issue : A derivative shows potent antifungal activity in one study (IC₅₀ = 5.2 µM ) but weak activity in another.
- Analysis :
Strain Variability : Test against standardized strains (e.g., ATCC Candida albicans).
Solubility Effects : Use co-solvents (DMSO ≤1%) to ensure compound dissolution .
Structural Confirmation : Verify purity via HPLC and assign stereochemistry (e.g., R/S configuration at chiral centers) .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Methodological Answer :
- Protecting Groups : Temporarily block the aldehyde with ethylene glycol to direct substitution to the benzyl ether .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity (e.g., 83% yield for Mannich base derivatives under microwave irradiation ).
- Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions at the aromatic ring .
Q. How do intermolecular interactions influence crystallization and stability?
- Crystallographic Insights :
- Hydrogen Bonding : Weak H-bonds (e.g., H9B···O1, 2.8 Å) and CH-π interactions (3.1 Å) stabilize the crystal lattice .
- Conformational Rigidity : The "w" structure from bent C-O-C angles (109–110°) reduces molecular flexibility, favoring specific packing motifs .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent biological activities?
- Hypothesis Testing :
| Derivative | Substituent Position | LogP | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2,4-Dichloro analog | 2,4-dichlorobenzyl | 3.8 | 5.2 | |
| 2,6-Dichloro analog | 2,6-dichlorobenzyl | 4.1 | >50 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
